2,3-Dichloronitrobenzene

Catalog No.
S1539972
CAS No.
3209-22-1
M.F
C6H3Cl2NO2
M. Wt
192 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichloronitrobenzene

CAS Number

3209-22-1

Product Name

2,3-Dichloronitrobenzene

IUPAC Name

1,2-dichloro-3-nitrobenzene

Molecular Formula

C6H3Cl2NO2

Molecular Weight

192 g/mol

InChI

InChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H

InChI Key

CMVQZRLQEOAYSW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-]

solubility

less than 0.1 mg/mL at 77° F (NTP, 1992)
3.25e-04 M
Very soluble in organic solvents; soluble in ethanol, ether, acetone, benzene, petroleum ether; slightly soluble in chloroform
In water, 62.4 mg/L at 20 °C.
Solubility in water: none

Synonyms

1.2-Dichloro-3-nitrobenzene

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-]
  • Biodegradation

    One key area of research focuses on the ability of certain bacteria to break down 2,3-DCNB. This is important because 2,3-DCNB is a toxic byproduct of industrial processes and can be harmful to the environment. Researchers have identified bacteria, such as Diaphorobacter sp. strain JS3051, that can utilize 2,3-DCNB as their sole source of carbon, nitrogen, and energy for growth A Recently Assembled Degradation Pathway for 2,3-Dichloronitrobenzene in Diaphorobacter sp. Strain JS3051 - PMC - NCBI: . Understanding the metabolic pathway of these bacteria can help develop strategies for bioremediation of environments contaminated with 2,3-DCNB.

  • Synthesis

    Another area of research focuses on the development of more efficient and selective methods for synthesizing 2,3-DCNB. This is important because 2,3-DCNB can be a precursor to other valuable chemicals. For example, a specific nitration process has been developed to produce 2,3-DCNB from 1,2-dichlorobenzene while minimizing the formation of undesired isomers JPH06157427A - Preparation of 2,3-dichloronitrobenzene - Google Patents: . Research in this area can help improve the efficiency and cost-effectiveness of producing 2,3-DCNB and its derivatives.

2,3-Dichloronitrobenzene is an organic compound with the chemical formula C₆H₃Cl₂NO₂. It appears as light yellow crystals or a yellow crystalline solid and is insoluble in water. This compound is primarily characterized by the presence of two chlorine atoms and one nitro group attached to a benzene ring, specifically at the 2 and 3 positions relative to each other. The compound is known for its reactivity, particularly in electrophilic substitution reactions due to the electron-withdrawing nature of the nitro group and the halogen atoms .

, including:

  • Nitration: It can be further nitrated to produce more complex nitro compounds.
  • Reduction: The nitro group can be reduced to an amine group, yielding 2,3-dichloroaniline.
  • Dioxygenation: The compound is subject to dioxygenation by specific bacterial enzymes, converting it into 3,4-dichlorocatechol through a dioxygenase system .

Additionally, reactions with copper bronze can yield 1,5-dinitrobiphenylene and 1,5,9-trinitrotriphenylene with high yields .

The biological activity of 2,3-dichloronitrobenzene has been investigated in various studies. It has been shown to exhibit toxicity in laboratory animals when administered orally. For instance, studies have demonstrated that doses of 0.1 g/kg lead to measurable excretion in urine and feces over a period of 72 hours . Its toxicological profile indicates potential risks for human health upon exposure, necessitating careful handling.

The synthesis of 2,3-dichloronitrobenzene typically involves the nitration of 1,2-dichlorobenzene using a mixture of phosphoric acid, sulfuric acid, and nitric acid. The process is conducted at temperatures ranging from 30 to 180 °C, with optimal yields observed between 60 and 140 °C. This method allows for the selective formation of the desired isomer while minimizing by-products .

2,3-Dichloronitrobenzene finds applications in various fields:

  • Chemical Intermediates: It serves as a precursor in the synthesis of dyes and pharmaceuticals.
  • Research: It is utilized in studies related to environmental degradation pathways due to its interactions with microbial systems .
  • Industrial Uses: The compound is employed in the production of agrochemicals and other specialty chemicals.

Studies on the interactions of 2,3-dichloronitrobenzene reveal its potential for biotransformation by microbial systems. Specific bacterial strains possess dioxygenase enzymes capable of degrading this compound into less harmful products. Understanding these interactions is crucial for assessing environmental impacts and developing bioremediation strategies .

Several compounds share structural similarities with 2,3-dichloronitrobenzene. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1,2-DichlorobenzeneTwo chlorine atoms at positions 1 and 2Commonly used as a solvent; less toxic
3,4-DichloronitrobenzeneTwo chlorine atoms at positions 3 and 4Similar reactivity but different biological effects
NitrochlorobenzenesGeneral class including various nitro-substituted chlorobenzenesVarying toxicity and reactivity based on substitution pattern

The uniqueness of 2,3-dichloronitrobenzene lies in its specific arrangement of substituents that influence both its chemical reactivity and biological activity compared to these similar compounds. The presence of both chlorine and nitro groups at adjacent positions makes it particularly reactive in electrophilic substitution reactions while also posing significant environmental concerns due to its persistence and toxicity .

Physical Description

2,3-dichloronitrobenzene appears as light yellow crystals or yellow crystalline solid. (NTP, 1992)
COLOURLESS-TO-YELLOW CRYSTALS.

Color/Form

Monoclinic needles from petroleum ether, acetic acid
Crystallizes as yellow monoclinic needles.

XLogP3

3

Boiling Point

495 to 496 °F at 760 mm Hg (NTP, 1992)
257.5 °C
257-258 °C

Flash Point

255 °F (NTP, 1992)
123 °C

Vapor Density

Relative vapor density (air = 1): 6.6

Density

1.72 (NTP, 1992)
1.721 at 14 °C
1.7 g/cm³

LogP

3.05 (LogP)
log Kow = 3.05
3.05

Melting Point

142 to 144 °F (NTP, 1992)
61.5 °C
61 °C

UNII

985EWS35KG

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (80.85%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (19.15%): Harmful if swallowed [Warning Acute toxicity, oral];
H373 (12.77%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (19.15%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.05X10-3 mm Hg at 25 °C (est)
Vapor pressure at 20 °C: negligible

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

3209-22-1
27900-75-0

Wikipedia

2,3-dichloronitrobenzene

Biological Half Life

3.47 Days

Methods of Manufacturing

PROBABLY BY CHLORINATION OF O-CHLORONITROBENZENE IN THE PRESENCE OF AN ANTIMONY CHLORIDE CATALYST
1,2--Dichloro-3-nitrobenzene is a byproduct of the nitration of 1,2-dichlorobenzene.

General Manufacturing Information

Benzene, 1,2-dichloro-3-nitro-: ACTIVE

Analytic Laboratory Methods

OSW Method 8091. Nitroaromatics and Cyclic Ketones: Capillary Column Technique. Analysis by capillary GC/ECD.
Method: EPA-OSW 8091; Procedure: gas chromatography with either electron capture detection or nitrogen-phosphorus detection; Analyte: 2,3-dichloronitrobenzene; Matrix: water, soil, and waste matrices; Detection Limit: not provided.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: 2,3-dichloronitrobenzene; Matrix: water; Detection Limit: not provided.

Dates

Last modified: 08-15-2023

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